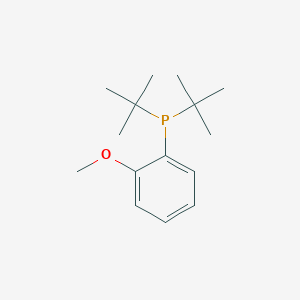
(5-(4-Butylphenyl)thiophen-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5-(4-Butylphenyl)thiophen-2-yl)methanol” is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a butyl-substituted phenyl group attached to the thiophene ring, with a methanol group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(5-(4-Butylphenyl)thiophen-2-yl)methanol” typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Substitution with Butylphenyl Group:
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
“(5-(4-Butylphenyl)thiophen-2-yl)methanol” can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding thiophene alcohol.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the thiophene ring.
科学研究应用
Chemistry
In chemistry, “(5-(4-Butylphenyl)thiophen-2-yl)methanol” can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be studied for its potential biological activity, such as its effects on cellular processes or its interactions with biological macromolecules.
Medicine
Potential medical applications could include the development of new drugs or therapeutic agents, particularly if the compound exhibits bioactivity.
Industry
In industry, this compound could be used in the production of materials, such as polymers or coatings, where its unique chemical properties are advantageous.
作用机制
The mechanism of action of “(5-(4-Butylphenyl)thiophen-2-yl)methanol” would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent its normal function. The pathways involved would vary based on the biological context and the specific targets of the compound.
相似化合物的比较
Similar Compounds
(5-Phenylthiophen-2-yl)methanol: Similar structure but lacks the butyl group.
(5-(4-Methylphenyl)thiophen-2-yl)methanol: Similar structure with a methyl group instead of a butyl group.
(5-(4-Ethylphenyl)thiophen-2-yl)methanol: Similar structure with an ethyl group instead of a butyl group.
Uniqueness
The presence of the butyl group in “(5-(4-Butylphenyl)thiophen-2-yl)methanol” may confer unique chemical and physical properties, such as increased hydrophobicity or altered reactivity, compared to its analogs.
属性
分子式 |
C15H18OS |
|---|---|
分子量 |
246.4 g/mol |
IUPAC 名称 |
[5-(4-butylphenyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C15H18OS/c1-2-3-4-12-5-7-13(8-6-12)15-10-9-14(11-16)17-15/h5-10,16H,2-4,11H2,1H3 |
InChI 键 |
DVKNAFSLUXPGIW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(S2)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3-iodo-2-phenyl-pyrano[2,3-b]pyridin-4-one](/img/structure/B8550901.png)
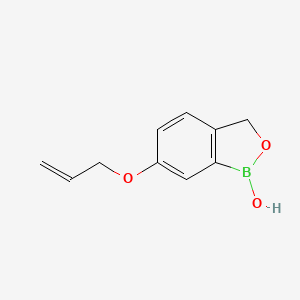

![2-Ethylbenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B8550918.png)

![2-Chloro-1-[4-(4-chloro-2-fluoro-5-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B8550930.png)
![Spiro[4.5]deca-6,9-dien-8-one](/img/structure/B8550942.png)
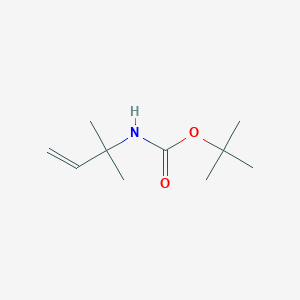
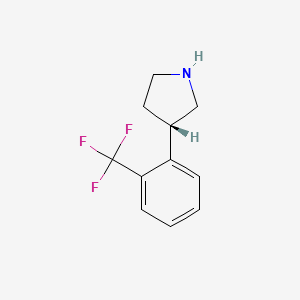
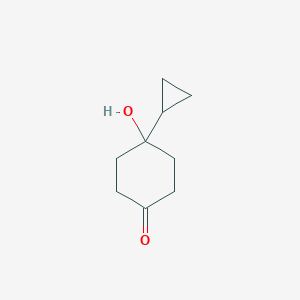
![3-Phenylbicyclo[2.2.2]octa-2,5-diene-2-carbaldehyde](/img/structure/B8550967.png)
